2-Oxa-6-azaspiro[3.4]octane hemioxalate

EGFR inhibitor Kinase assay 4-Anilinoquinazoline

2-Oxa-6-azaspiro[3.4]octane hemioxalate is a heterocyclic hemioxalate salt featuring a unique [3.4] spirocyclic core with oxetane and azetidine rings, delivering unparalleled conformational constraint, electronic properties, and aqueous solubility. This building block enables 4-anilinoquinazoline derivatives with EGFR inhibitory activity superior to gefitinib (compound 21g) and equivalent anti-tumor potency against HCC827 and A549 cells. The certified hemioxalate salt form ensures consistent stoichiometry and reliable reactivity for high-throughput library synthesis, crystallography, and fragment-based screening. Choose this compound to address bioavailability challenges and accelerate second-generation EGFR inhibitor programs targeting exon 19 deletion and wild-type tumors.

Molecular Formula C8H13NO5
Molecular Weight 203.19
CAS No. 1523570-96-8
Cat. No. B3028053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.4]octane hemioxalate
CAS1523570-96-8
Molecular FormulaC8H13NO5
Molecular Weight203.19
Structural Identifiers
SMILESC1CNCC12COC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyBCXRHUMGWMWGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-6-azaspiro[3.4]octane Hemioxalate (CAS 1523570-96-8): A Spirocyclic Amine Building Block for EGFR-Targeted Molecular Design


2-Oxa-6-azaspiro[3.4]octane hemioxalate is a heterocyclic hemioxalate salt incorporating a unique spirocyclic framework with both oxygen and nitrogen atoms [1]. It serves as a versatile building block in medicinal chemistry, notably in the preparation of 4-anilinoquinazoline derivatives targeting epidermal growth factor receptor (EGFR) kinases [1][2]. Its structural rigidity, favorable physicochemical profile, and synthetic accessibility distinguish it from other azaspirocycle and heterocyclic amine intermediates.

Why Generic Azaspirocycles Cannot Substitute for 2-Oxa-6-azaspiro[3.4]octane Hemioxalate in EGFR Inhibitor Programs


Simply substituting 2-oxa-6-azaspiro[3.4]octane hemioxalate with another spirocyclic amine or a generic oxalate salt overlooks critical structure-activity relationship (SAR) findings. The specific [3.4] spirocyclic core containing both an oxetane (oxygen) and azetidine (nitrogen) ring confers a unique combination of conformational constraint, electronic properties, and improved water solubility that is not reproducible by other spirocycles such as 2-oxa-6-azaspiro[3.3]heptane or 6-azaspiro[3.4]octane [1]. Published comparative data show that only the 2-oxa-6-azaspiro[3.4]octane-containing derivative (compound 21g) achieved higher EGFR inhibitory activity than the clinical inhibitor gefitinib, alongside similar antitumor potency and markedly improved aqueous solubility [1]. Substitution with the free base or a different salt form (e.g., oxalate 1:1) would alter the compound's physicochemical properties, purity profile, and ultimately the reproducibility of reported biological results.

Quantitative Evidence Guide: 2-Oxa-6-azaspiro[3.4]octane Hemioxalate – Validated Differentiation from Comparator Compounds


Superior EGFR Kinase Inhibition vs. Gefitinib in a Matched Enzymatic Assay

In a head-to-head study, the 4-anilinoquinazoline derivative 21g bearing a 2-oxa-6-azaspiro[3.4]octane substituent exhibited higher EGFR inhibitory activity than the clinical reference compound gefitinib when tested in the same enzymatic assay [1]. Although the publication does not report absolute IC50 values in the abstract, the qualitative superiority is explicitly stated and is supported by the concomitant anti-proliferative data against lung cancer cell lines HCC827 and A549 [1].

EGFR inhibitor Kinase assay 4-Anilinoquinazoline

Retained Anti-Proliferative Potency Against Lung Cancer Cells Relative to Gefitinib

In the same study, compound 21g demonstrated anti-tumor potency similar to that of gefitinib against two lung adenocarcinoma cell lines—HCC827 (EGFR exon 19 deletion) and A549 (wild-type EGFR) [1]. This equivalence in cell-based potency, combined with the superior EGFR enzymatic inhibition, suggests that the 2-oxa-6-azaspiro[3.4]octane modification does not compromise cellular target engagement or downstream anti-proliferative signaling.

Anti-tumor activity Cytotoxicity Lung cancer

Improved Aqueous Solubility Over Gefitinib

A critical advantage of incorporating the 2-oxa-6-azaspiro[3.4]octane moiety is the significant enhancement in water solubility compared to gefitinib, as explicitly reported in the Zhao et al. study [1]. The introduction of the spirocyclic oxetane-azetidine system imparts favorable solubility characteristics, which are essential for oral bioavailability, injectable formulation development, and in vivo pharmacological assessments.

Solubility enhancement Drug-like properties Physicochemical profile

Distinct Physicochemical Profile of the Hemioxalate Salt Form

The hemioxalate salt (oxalate 2:1) offers a distinct solid-state profile compared to the free base (CAS 220290-68-6) or the 1:1 oxalate salt (CAS 1408075-00-2). The hemioxalate form typically exhibits higher crystallinity, improved stability, and easier handling characteristics, which are critical for reproducible weighing, stock solution preparation, and long-term storage in research and GLP environments . The free base, in contrast, is a colorless liquid with limited aqueous solubility and a tendency to degrade under ambient conditions .

Salt selection Crystallinity Handling properties

Optimal Application Scenarios for 2-Oxa-6-azaspiro[3.4]octane Hemioxalate Based on Quantitative Evidence


Lead Optimization of EGFR Kinase Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

The strong EGFR inhibitory activity and equivalent anti-tumor potency against HCC827 and A549 cells, combined with improved solubility, make 2-oxa-6-azaspiro[3.4]octane hemioxalate an ideal C-6 substituent building block for designing second-generation 4-anilinoquinazoline EGFR inhibitors. Procurement is recommended for medicinal chemistry teams targeting gefitinib-sensitizing (exon 19 deletion) and wild-type EGFR-driven tumors [1].

Solubility-Driven Preclinical Development of Oral or Injectable EGFR-Targeted Agents

The enhanced aqueous solubility conferred by the spirocyclic oxetane-azetidine scaffold directly addresses the poor bioavailability and formulation challenges frequently observed with first-generation quinazoline-based EGFR inhibitors. Researchers optimizing oral bioavailability, systemic exposure, or developing injectable nanoparticles will benefit from this building block [1].

Synthesis of Novel Azaspirocycle-Containing Chemical Libraries for Kinase Selectivity Profiling

The availability of the hemioxalate salt ensures reliable physical properties and consistent reactivity during high-throughput library synthesis. The unique spirocyclic core enables the exploration of conformational space distinct from traditional morpholine- or piperazine-based EGFR inhibitors, facilitating selectivity against off-target kinases .

Crystallography and Structure-Based Drug Design of EGFR-Active Site Interactions

The rigid, defined geometry of the 2-oxa-6-azaspiro[3.4]octane moiety supports co-crystallization and molecular docking studies aimed at rationalizing the enhanced potency and solubility. Its procurement as a certified hemioxalate salt enables precise stoichiometry for crystallography experiments and fragment-based screening in both academic and pharma settings .

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